1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
This compound is a hydrochloride salt featuring a benzodioxole moiety linked via a methoxy group to a propan-2-ol backbone, which is further substituted with a 2,6-dimethylpiperidine group. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-13-4-3-5-14(2)19(13)9-16(20)11-21-10-15-6-7-17-18(8-15)23-12-22-17;/h6-8,13-14,16,20H,3-5,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHXOCJPYQSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC3=C(C=C2)OCO3)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[d][1,3]dioxole intermediate.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with a propanol derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
Key Compounds for Comparison:
1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one Hydrochloride (MDPPP HCl)
1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl Benzoate
Structural Implications:
Crystallographic and Physicochemical Properties
The Mercury CSD 2.0 software enables analysis of crystal packing and intermolecular interactions. Key observations:
Environmental and Metabolic Considerations
- MDPPP HCl: As a cathinone derivative, it is prone to environmental persistence and bioaccumulation due to its stability in aqueous systems .
- Target Compound : The alcohol group may increase biodegradability compared to MDPPP HCl’s ketone.
- Benzoate Analogue: The allyl and methoxy groups could contribute to environmental toxicity, as suggested by its ChEBI classification linking it to phenotype alterations .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a piperidine group. Its molecular formula is with a molecular weight of approximately 334.85 g/mol. The structure can be represented as follows:
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antidepressant Effects
Studies have shown that compounds similar to this one can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, the piperidine structure is often associated with enhanced serotonergic activity, which may contribute to antidepressant effects.
2. Analgesic Properties
The compound has been evaluated for its analgesic properties in animal models. It is hypothesized that its interaction with opioid receptors may play a role in pain modulation.
3. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases. The benzo[d][1,3]dioxole moiety is known for its antioxidant properties, which could help in reducing oxidative stress in neuronal cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : Interaction with serotonin and dopamine receptors may enhance mood and reduce anxiety.
- Inhibition of Neuroinflammation : The compound may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.
- Antioxidant Activity : The benzo[d][1,3]dioxole structure is known for scavenging free radicals, thereby protecting cells from oxidative damage.
Case Study 1: Antidepressant Efficacy
A study conducted on a rat model demonstrated that the administration of this compound led to a significant reduction in depressive-like behaviors when compared to control groups. The results indicated an increase in serotonin levels in the hippocampus, suggesting an antidepressant effect .
Case Study 2: Analgesic Activity
In another study focusing on pain management, the compound was administered to mice subjected to formalin-induced pain. Results showed a notable decrease in pain response, indicating its potential as an analgesic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds.
| Compound Name | Antidepressant Activity | Analgesic Activity | Neuroprotective Activity |
|---|---|---|---|
| Compound A | Moderate | High | Moderate |
| Compound B | High | Moderate | High |
| Target Compound | High | High | High |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves sequential alkylation and etherification steps. Key intermediates include the benzodioxole moiety and the dimethylpiperidine scaffold. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents). For example, anhydrous conditions and catalytic agents (e.g., palladium or acid catalysts) may enhance coupling efficiency. Analytical validation via NMR and GCMS ensures intermediate purity .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C-NMR : Assign proton and carbon environments, focusing on the benzodioxole methoxy group (δ 3.8–4.2 ppm) and piperidine methyl signals (δ 1.0–1.5 ppm) .
- X-ray crystallography : Resolve crystal structures using tools like Mercury CSD to confirm stereochemistry and intermolecular interactions .
- IR spectroscopy : Identify functional groups (e.g., O–H stretching at ~3400 cm⁻¹ and C–O–C vibrations in benzodioxole at ~1250 cm⁻¹) .
Q. What receptor interaction profiles have been preliminarily identified for this compound?
- Methodological Answer : In vitro binding assays (e.g., radioligand displacement studies) reveal affinity for dopamine (D2/D3) and serotonin (5-HT2A) receptors. Use transfected HEK293 cells expressing human receptors and measure IC50 values. Cross-validate with computational docking studies (e.g., AutoDock Vina) to map binding poses to receptor active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or metabolite interference. Standardize protocols by:
- Metabolic stability testing : Use liver microsomes to assess compound degradation .
- Orthogonal assays : Compare results from radioligand binding, calcium flux, and β-arrestin recruitment assays .
- Species-specific models : Evaluate activity in human vs. rodent receptors to identify interspecies variability .
Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Abiotic studies : Measure hydrolysis rates at varying pH and photodegradation under UV light .
- Biotic studies : Use soil or water microcosms with LC-MS/MS to track degradation products (e.g., benzodioxole ring cleavage products) .
- QSAR modeling : Predict ecotoxicity using software like EPI Suite to estimate logP and BCF values .
Q. How can advanced analytical techniques address purity challenges, such as isomer contamination or residual solvents?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 and optimize mobile phase composition (e.g., hexane:isopropanol gradients) .
- GC-MS headspace analysis : Detect volatile impurities (e.g., dichloromethane or THF) with detection limits <1 ppm .
- High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., m/z 0.001 accuracy) to confirm molecular formula .
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Pharmacophore modeling : Identify critical functional groups (e.g., benzodioxole oxygen atoms and piperidine methyl groups) using software like Schrödinger Phase .
- Free-Wilson analysis : Quantify contributions of substituents to receptor affinity by synthesizing analogs with systematic modifications .
- Molecular dynamics simulations : Assess conformational stability in lipid bilayers (e.g., Desmond simulations) to predict blood-brain barrier penetration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
